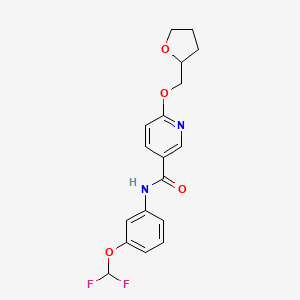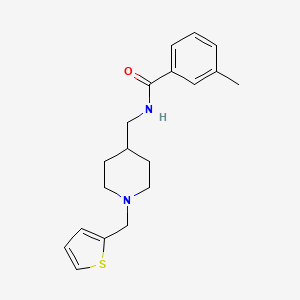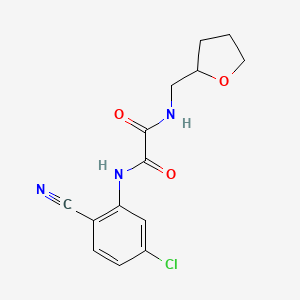
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of NAD+ and NADP+, two important co-factors in biological redox reactions. The molecule also contains a phenyl group and a tetrahydrofuran group, both of which are common in many organic compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the difluoromethoxy group, and the coupling of these groups with the phenyl and nicotinamide moieties .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nicotinamide group, a phenyl ring, a difluoromethoxy group, and a tetrahydrofuran ring. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions, including redox reactions, substitutions, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would determine properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
1. Therapeutic Applications
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, as a derivative of nicotinamide, has been studied for various therapeutic applications. Nicotinamide itself has been utilized in high doses for a range of therapeutic applications over the past forty years, including trials to prevent the onset of Type I diabetes mellitus in high-risk individuals (Knip et al., 2000). Additionally, nicotinamide's potential neuroprotective effects have been investigated in cellular, animal, and human studies, with a focus on conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and ischemic and traumatic brain injury (Rennie et al., 2015).
2. Role in Cancer Research
The compound has been significant in cancer research. Nicotinamide N-methyltransferase (NNMT), a related enzyme, is involved in the N-methylation of nicotinamide and is overexpressed in a wide range of solid malignancies. It has been studied for its potential as a biomarker in diagnosing and prognosticating urological cancers, showing correlation with key prognostic parameters and patient survival (Campagna et al., 2021). Furthermore, derivatives of nicotinic acid, including this compound, have been recognized for their anticancer properties, leading to significant research and development of anticancer drugs (Jain et al., 2020).
3. Metabolic and Cellular Role
The compound's role extends to metabolic and cellular processes. Nicotinamide is known to facilitate NAD+ redox homeostasis and serve as a substrate for enzymes catalyzing non-redox reactions, such as the sirtuin family of proteins. This makes it important in studies related to cell physiology, energy metabolism, and stress responses (Hwang & Song, 2017).
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological targets. The nicotinamide group could potentially interact with enzymes involved in redox reactions, while the other groups could influence the compound’s solubility, stability, and interactions with other biomolecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c19-18(20)26-14-4-1-3-13(9-14)22-17(23)12-6-7-16(21-10-12)25-11-15-5-2-8-24-15/h1,3-4,6-7,9-10,15,18H,2,5,8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNQILJQPZOAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2625915.png)
![(3aS,9bR)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/no-structure.png)
![N-(2-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2625917.png)
![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2625920.png)


![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)



![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)